molecular formula C14H10BrNO5 B322360 3-Nitrophenyl 3-bromo-4-methoxybenzoate

3-Nitrophenyl 3-bromo-4-methoxybenzoate

Cat. No.: B322360
M. Wt: 352.14 g/mol
InChI Key: RAWHUMGAPBTYPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Nitrophenyl 3-bromo-4-methoxybenzoate is a substituted benzoate ester characterized by a bromine atom at the 3-position and a methoxy group at the 4-position on the benzoyl moiety, with a 3-nitrophenyl group as the ester-forming alcohol component.

Properties

Molecular Formula

C14H10BrNO5

Molecular Weight

352.14 g/mol

IUPAC Name

(3-nitrophenyl) 3-bromo-4-methoxybenzoate

InChI

InChI=1S/C14H10BrNO5/c1-20-13-6-5-9(7-12(13)15)14(17)21-11-4-2-3-10(8-11)16(18)19/h2-8H,1H3

InChI Key

RAWHUMGAPBTYPB-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)OC2=CC=CC(=C2)[N+](=O)[O-])Br

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC2=CC=CC(=C2)[N+](=O)[O-])Br

Origin of Product

United States

Comparison with Similar Compounds

Methyl 3-methoxy-4-nitrobenzoate

  • Structure : Features a methoxy group at the 3-position and a nitro group at the 4-position on the benzoyl ring, with a methyl ester group.
  • Key Differences : The absence of bromine and the replacement of the 3-nitrophenyl group with a methyl ester significantly reduce steric bulk and alter electronic properties. This compound is primarily used as a reference standard in spectroscopic studies due to its well-characterized stability .

{4-amino-2-[(4-chlorophenyl)amino]-1,3-thiazol-5-yl}(3-nitrophenyl)methanone

  • Structure: Incorporates a thiazole ring linked to a 3-nitrophenyl group and a 4-chlorophenylamino substituent.

Physicochemical and Reactivity Comparisons

Property 3-Nitrophenyl 3-bromo-4-methoxybenzoate Methyl 3-methoxy-4-nitrobenzoate {4-amino-2-[(4-chlorophenyl)amino]-1,3-thiazol-5-yl}(3-nitrophenyl)methanone
Molecular Weight ~352.15 g/mol (estimated) 225.17 g/mol ~403.86 g/mol (estimated)
Key Substituents Br, OMe, NO₂ OMe, NO₂ Cl, NO₂, thiazole
Electron Effects Strongly electron-withdrawing (Br, NO₂) Moderate (NO₂, OMe) Mixed (NO₂ electron-withdrawing, thiazole π-system)
Reactivity Likely undergoes nucleophilic substitution (Br) Stable under ambient conditions Thiazole ring enables hydrogen bonding and π-π stacking

Research Findings and Limitations

  • Biological Relevance: While the nitro group enhances binding affinity, its presence in multiple compounds (e.g., the thiazolyl methanone) suggests a common pharmacophore for kinase inhibition, though bromine’s role remains underexplored .

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